molecular formula C20H20N4O3S B11981265 4-[(1E)-1-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl acetate

4-[(1E)-1-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl acetate

Cat. No.: B11981265
M. Wt: 396.5 g/mol
InChI Key: DDRXPCATBFODOO-LPYMAVHISA-N
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Description

4-[(1E)-1-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl acetate is a complex organic compound featuring a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-1-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl acetate typically involves multiple steps. One common approach is the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate can then be reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-1-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(1E)-1-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1E)-1-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to various biological targets, disrupting their normal function and leading to therapeutic effects . Specific pathways and targets may include inhibition of bacterial cell division proteins or modulation of signaling pathways in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The core structure of the compound, known for its broad range of biological activities.

    Thiabendazole: An anthelmintic drug with a benzimidazole core.

    Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.

Uniqueness

4-[(1E)-1-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl acetate is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its combination of a benzimidazole moiety with a sulfanyl and hydrazinylidene group makes it a versatile compound for various applications .

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

[4-[(E)-C-methyl-N-[[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]amino]carbonimidoyl]phenyl] acetate

InChI

InChI=1S/C20H20N4O3S/c1-13(15-8-10-16(11-9-15)27-14(2)25)22-23-19(26)12-28-20-21-17-6-4-5-7-18(17)24(20)3/h4-11H,12H2,1-3H3,(H,23,26)/b22-13+

InChI Key

DDRXPCATBFODOO-LPYMAVHISA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC=C(C=C3)OC(=O)C

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC=C(C=C3)OC(=O)C

Origin of Product

United States

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